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Introduction

Invertin, also known as invertase or B-fructofuranosidase, is a key enzyme in plant
carbohydrate metabolism. It catalyzes the irreversible hydrolysis of sucrose into its constituent
monosaccharides, glucose and fructose.[1][2] This process is fundamental to various
physiological processes, including carbon partitioning, plant growth and development, and
responses to environmental stresses.[3][4] Plants possess different isoforms of invertase,
primarily classified based on their subcellular localization: cell wall-bound invertase (CWI),
vacuolar invertase (VI), and cytosolic or neutral invertase (NI).[3][5] Each isoform plays a
distinct role in regulating the flow of carbohydrates within the plant.[5] These application notes
provide detailed protocols for the extraction and assay of invertase activity, quantification of
sugars, and the use of invertase inhibitors to study carbohydrate metabolism in plants.

Core Applications

e Elucidating Carbon Partitioning: Studying the activity of different invertase isoforms helps in
understanding how photosynthetically produced sucrose is allocated to various sink tissues
(e.g., roots, fruits, and seeds) for growth and storage.[3][6]
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« Investigating Plant Development: Invertase activity is crucial for processes like pollen

germination, seed development, and fruit ripening.[3]

» Analyzing Stress Responses: Changes in invertase activity are often observed in plants

under biotic and abiotic stress, indicating a role in defense mechanisms and stress

adaptation.[4][6]

o Screening for Novel Agrochemicals: Invertase activity can be a target for developing new

herbicides or plant growth regulators.

o Drug Development: Understanding plant carbohydrate metabolism can provide insights into

related metabolic pathways in other organisms and can be relevant for the discovery of new

therapeutic agents from plant sources.

Data Presentation: Quantitative Analysis of

Invertase Activity and Sugar Content

The following tables summarize typical quantitative data obtained from studies on invertase

and carbohydrate metabolism in plants. These values can vary significantly depending on the

plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Invertase Activity in Different Tissues of Sugarcane (Saccharum officinarum)

Tissue Type

Soluble Acid
Invertase (SAl)
Activity
(nmol-min~*-mg~*
protein)

Cell Wall Invertase
(CWI) Activity
(nmol-min—*-mg—*

protein)

Neutral Invertase
(NI) Activity
(nmol-min—*-mg—*
protein)

Immature Internode
(Top)

High

High

High

Maturing Internode
(Middle)

Intermediate

Intermediate

Intermediate

Mature Internode
(Bottom)

Low

Low

Low
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Data adapted from a study on sugarcane, showing that invertase activity is generally higher in
younger, rapidly growing tissues.[7]

Table 2: Sucrose and Hexose Content in Tomato (Solanum lycopersicum) Leaves with Altered
Cell Wall Invertase Activity

Sucrose (pmol-g—* Glucose (pmol-g—* Fructose (umol-g—*

Plant Line
Fw) Fw) Fw)
Wild Type 15+0.3 0.8+0.2 0.7+0.2
CWI-Silenced (Lin8-
5+05 05+0.1 0.4+0.1

RNAI)

This table illustrates that silencing a major leaf cell wall invertase leads to an accumulation of
sucrose and a decrease in hexoses in the source leaves. Data is representative of values
found in relevant literature.[8]

Table 3: Correlation between Invertase Activity and Sucrose Content in Sugarcane Stems

Correlation with Sucrose

Invertase Isoform Significance (P-value)
Content

Soluble Acid Invertase (SAl) Negative (r =-0.4743) <0.05

Cell Wall Invertase (CWI) Negative (r = -0.6952) <0.001

Neutral Invertase (NI) Negative (r = -0.7352) <0.001

This table demonstrates the significant negative correlation between the activities of different
invertase isoforms and the accumulation of sucrose in sugarcane stems.[7]

Experimental Protocols

Protocol 1: Extraction of Soluble and Cell Wall-Bound
Invertase
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This protocol describes the differential extraction of soluble (vacuolar and neutral) and cell wall-
bound invertase isoforms from plant tissue.

Materials:

Plant tissue (e.g., leaves, roots, fruits)
e Liquid nitrogen
e Mortar and pestle

o Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgClz, 1 mM EDTA, 1 mM EGTA, 1
mM PMSF, 5 mM DTT, 10% (v/v) glycerol

o Cell Wall Invertase Extraction Buffer: Extraction Buffer + 1 M NacCl

o Centrifuge (refrigerated)

e Microcentrifuge tubes

Procedure:

e Harvest plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.
o Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

o Transfer approximately 100-200 mg of the powdered tissue to a pre-chilled microcentrifuge
tube.

e Soluble Invertase Extraction: a. Add 1 mL of ice-cold Extraction Buffer to the powdered
tissue. b. Vortex vigorously for 1 minute. c. Incubate on ice for 30 minutes with intermittent
vortexing. d. Centrifuge at 15,000 x g for 20 minutes at 4°C. e. Carefully collect the
supernatant, which contains the soluble invertases (VI and NI). This is the Soluble Fraction.

o Cell Wall-Bound Invertase Extraction: a. To the pellet from step 4d, add 1 mL of ice-cold Cell
Wall Invertase Extraction Buffer. b. Resuspend the pellet by vortexing and incubate on a
rocking platform for 1 hour at 4°C to solubilize the ionically bound cell wall invertase. c.
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Centrifuge at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant, which contains the
cell wall-bound invertase. This is the Cell Wall Fraction.

» Store both fractions at -80°C until the activity assay.

Protocol 2: Invertase Activity Assay (Colorimetric
Method)

This assay measures the amount of reducing sugars (glucose and fructose) produced from the
hydrolysis of sucrose.

Materials:

Soluble and Cell Wall enzyme extracts from Protocol 1

o Assay Buffer: 100 mM Sodium Acetate buffer (pH 4.7 for acid invertases) or 100 mM
HEPES-KOH buffer (pH 7.5 for neutral invertase)

e Substrate Solution: 100 mM Sucrose in the appropriate Assay Buffer
e DNS (3,5-Dinitrosalicylic acid) Reagent
e Spectrophotometer
e Water bath
Procedure:
e Prepare a reaction mixture in a microcentrifuge tube containing:
o 50 pL of enzyme extract
o 50 pL of Substrate Solution

» For the blank, use 50 pL of the corresponding extraction buffer instead of the enzyme
extract.

¢ |ncubate the reaction mixture at 37°C for 30 minutes.
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o Stop the reaction by adding 100 uL of DNS reagent.

» Boil the tubes in a water bath for 5-10 minutes to allow for color development.
e Cool the tubes to room temperature.

e Add 800 pL of distilled water and mix well.

e Measure the absorbance at 540 nm using a spectrophotometer.

o Calculate the amount of reducing sugars produced by comparing the absorbance to a
standard curve prepared with known concentrations of glucose. One unit of invertase activity
is typically defined as the amount of enzyme that catalyzes the formation of 1 umol of
glucose per minute under the assay conditions.

Protocol 3: Quantification of Soluble Sugars (HPLC
Method)

This protocol outlines the extraction and quantification of sucrose, glucose, and fructose from
plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

Plant tissue

e Liquid nitrogen

e 80% (v/v) Ethanol

o Water bath

e Centrifuge

» Syringe filters (0.45 um)

o HPLC system with a carbohydrate analysis column and a Refractive Index (RI) detector

e Sugar standards (Sucrose, Glucose, Fructose)
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Procedure:

e Freeze-dry and grind the plant tissue to a fine powder.

o Weigh approximately 50 mg of the powdered tissue into a microcentrifuge tube.
e Add 1 mL of 80% ethanol.

 Incubate in a water bath at 80°C for 20 minutes to extract soluble sugars.

e Centrifuge at 12,000 x g for 10 minutes.

o Collect the supernatant. Repeat the extraction on the pellet two more times and pool the
supernatants.

o Evaporate the ethanol from the pooled supernatant using a speed vacuum or by heating at
60°C.

o Resuspend the dried extract in a known volume of ultrapure water.
« Filter the extract through a 0.45 pum syringe filter.

e Analyze the sample using an HPLC system equipped with a carbohydrate column and an Rl
detector.[9]

e Quantify the concentrations of sucrose, glucose, and fructose by comparing the peak areas
to those of known standards.

Protocol 4: Histochemical Localization of Invertase
Activity

This method allows for the visualization of invertase activity in situ within plant tissues.
Materials:
e Fresh plant tissue sections (10-50 pm thick)

e Incubation Buffer: 50 mM Sodium Acetate buffer (pH 4.7)
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Substrate Solution: 100 mM Sucrose in Incubation Buffer

Glucose Oxidase/Peroxidase (GOPOD) reagent

Nitroblue Tetrazolium (NBT)

Microscope

Procedure:

Prepare fresh, thin sections of the plant tissue.

 Incubate the sections in the Substrate Solution at 37°C for 1-2 hours.

e As a control, incubate sections in the Incubation Buffer without sucrose.
 After incubation, wash the sections with the Incubation Buffer.

o Stain the sections with a solution containing GOPOD reagent and NBT. The glucose
produced by invertase activity will be oxidized by glucose oxidase, producing hydrogen
peroxide, which then reacts with the peroxidase and NBT to form a dark, insoluble formazan
precipitate.[1][10][11]

» Observe the sections under a light microscope. The dark precipitate indicates the sites of
invertase activity.

Visualization of Pathways and Workflows
Diagram 1: Sucrose Metabolism and Signhaling Pathway
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Caption: Sucrose cleavage by different invertase isoforms.

Diagram 2: Experimental Workflow for Invertase
Analysis
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Caption: Workflow for invertase and sugar analysis.
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Diagram 3: Regulation of Invertase Activity
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Caption: Regulation of invertase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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